molecular formula C22H20N4O3 B4305353 2-amino-6-[4-(benzyloxy)phenyl]-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile

2-amino-6-[4-(benzyloxy)phenyl]-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile

Cat. No.: B4305353
M. Wt: 388.4 g/mol
InChI Key: ZHHDGKXVWDXDGN-UHFFFAOYSA-N
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Description

2-amino-6-[4-(benzyloxy)phenyl]-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile is a complex organic molecule with significant potential in various fields such as medicinal chemistry and materials science. This compound’s intricate structure offers unique chemical properties that make it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-[4-(benzyloxy)phenyl]-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile generally involves multi-step organic synthesis. Key steps include:

  • Formation of the Azabicyclo[3.1.0]hex-2-ene Ring: This critical step might involve a cyclization reaction.

  • Functional Group Modifications: Introduction of the amino, benzyloxy, and dimethoxy groups typically involves specific reagents and catalysts under controlled conditions.

  • Addition of the Dicarbonitrile: Incorporating nitrile groups usually occurs via nitrile-forming reactions using cyanide sources.

Industrial Production Methods

Scaling up the synthesis to industrial levels requires optimization of the reaction conditions to increase yield and purity. This often involves using:

  • Continuous Flow Reactors: To maintain consistent conditions and improve reaction efficiency.

  • Catalysts and Reagents: Specific choices of catalysts and solvents to ensure reaction specificity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.

  • Reduction: Reduction can lead to the formation of amines or other reduced forms.

  • Substitution: Various substitution reactions can modify the benzyl or methoxy groups.

Common Reagents and Conditions

  • Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Conditions may involve halogenating agents or nucleophiles for substitution at specific positions on the aromatic ring.

Major Products

  • Oxidation Products: Oxidized derivatives with potentially different functional groups.

  • Reduction Products: Amines or simplified structures from the reduction of nitrile groups.

  • Substituted Derivatives: Molecules with varied functional groups replacing the benzyloxy or dimethoxy groups.

Scientific Research Applications

Chemistry

The unique structure of 2-amino-6-[4-(benzyloxy)phenyl]-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile makes it valuable in studying reaction mechanisms and developing new synthetic pathways.

Biology

Its biological activities can be explored for potential therapeutic applications, including enzyme inhibition or receptor binding studies.

Medicine

Preliminary research might indicate potential as a pharmaceutical lead compound, particularly in the development of drugs targeting specific molecular pathways.

Industry

Industrially, the compound can serve as a precursor or intermediate in the synthesis of more complex molecules, materials, or functionalized compounds.

Mechanism of Action

Molecular Targets and Pathways

The compound might interact with specific proteins, enzymes, or receptors in biological systems, affecting their function through binding or inhibition. Its effects could be due to structural mimicry of naturally occurring molecules or unique interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hexane-1-carbonitrile: Shares the azabicyclohexane core but lacks the benzyloxyphenyl substitution.

  • 6-[4-(benzyloxy)phenyl]-4,4-dimethoxy-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile: Similar structure but with variations in substitution pattern and functional groups.

Uniqueness

What sets 2-amino-6-[4-(benzyloxy)phenyl]-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile apart is its combination of functional groups and the azabicyclo structure, providing a distinct set of chemical and biological properties.

There you have it! An in-depth look into this fascinating compound. How does that all sound to you?

Properties

IUPAC Name

2-amino-4,4-dimethoxy-6-(4-phenylmethoxyphenyl)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-27-22(28-2)21(14-24)18(20(21,13-23)19(25)26-22)16-8-10-17(11-9-16)29-12-15-6-4-3-5-7-15/h3-11,18H,12H2,1-2H3,(H2,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHDGKXVWDXDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2(C(C2(C(=N1)N)C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-6-[4-(benzyloxy)phenyl]-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile
Reactant of Route 2
2-amino-6-[4-(benzyloxy)phenyl]-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile
Reactant of Route 3
2-amino-6-[4-(benzyloxy)phenyl]-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile
Reactant of Route 4
2-amino-6-[4-(benzyloxy)phenyl]-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile
Reactant of Route 5
2-amino-6-[4-(benzyloxy)phenyl]-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile
Reactant of Route 6
2-amino-6-[4-(benzyloxy)phenyl]-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile

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